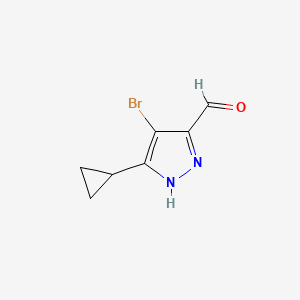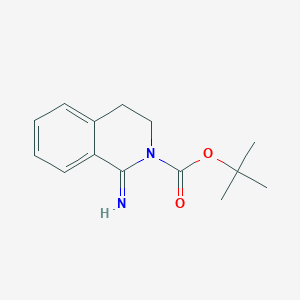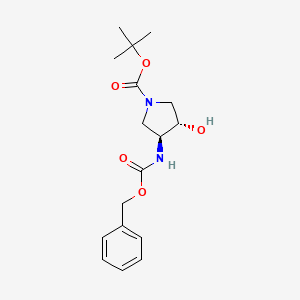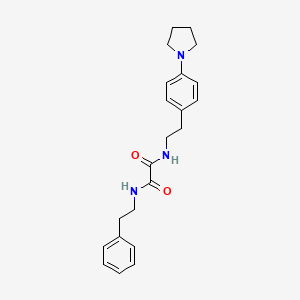![molecular formula C24H37ClN4O3S2 B2654762 4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1329869-75-1](/img/structure/B2654762.png)
4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H37ClN4O3S2 and its molecular weight is 529.16. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research on heterocyclic analogues of carboxamide compounds has been conducted to evaluate their potential as antipsychotic agents. Studies have focused on their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo evaluations of their ability to antagonize the apomorphine-induced climbing response in mice. Such studies indicate the potential of heterocyclic carboxamides, including pyridine-, thiophene-, and benzothiophene-carboxamides, in developing new antipsychotic medications with lower risks of extrapyramidal side effects (Norman et al., 1996).
Microwave-Assisted Synthesis of Isothiazolopyridines
The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave-assisted techniques has been explored. These compounds exhibit significant biological activities, making them valuable in medicinal chemistry. Microwave-assisted synthesis offers advantages in terms of higher yields and shorter reaction times compared to conventional methods, highlighting an efficient approach for synthesizing these biologically active compounds (Youssef et al., 2012).
Synthesis of 1,8-Naphthyridine and Isoxazole Derivatives
An efficient method for synthesizing substituted 1,8-naphthyridine and isoxazole derivatives has been developed. This synthesis involves the use of catalytic amounts of p-toluenesulfonic acid or iodine and is supported by theoretical calculations. Such derivatives are of interest in scientific research due to their potential applications in developing pharmaceuticals and other chemical entities (Guleli et al., 2019).
Synthesis and Biological Activity of Heterocyclic Compounds
Studies on the synthesis and characterization of various heterocyclic compounds, including their antibacterial and antifungal activities, have been conducted. These investigations provide a foundation for understanding the structural requirements for biological activity and the potential therapeutic applications of such compounds (Patel & Patel, 2015).
Synthesis and Anticonvulsant Activity of Isothiazolopyridine Derivatives
Research into the synthesis of new heterocyclic systems based on isothiazolopyridine derivatives has demonstrated their potential anticonvulsant properties. Such studies contribute to the development of new therapeutic agents for managing seizure disorders (Paronikyan et al., 2002).
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3S2.ClH/c1-6-12-27-13-11-21-22(16-27)32-24(25-21)26-23(29)19-7-9-20(10-8-19)33(30,31)28(14-17(2)3)15-18(4)5;/h7-10,17-18H,6,11-16H2,1-5H3,(H,25,26,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFPEKVCXZZYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2654679.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)




![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2654688.png)



![N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide](/img/structure/B2654699.png)

